5-[(4-Benzhydrylpiperazin-1-yl)-(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-[(4-Benzhydrylpiperazin-1-yl)-(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule that belongs to the class of 1,2,4-triazole derivatives . These derivatives are known for their promising anticancer properties . The compound contains several functional groups including a benzhydrylpiperazine group, a furan ring, a thiazole ring, and a 1,2,4-triazole ring .
Synthesis Analysis
The synthesis of similar 1,2,4-triazole derivatives involves multi-step procedures . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The exact synthesis process for this specific compound is not available in the retrieved resources.Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition
5-[(4-Benzhydrylpiperazin-1-yl)-(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol: is an effective inhibitor of human carbonic anhydrase (hCA). Crystal structures reveal that it interacts with both hCA II and hCA VII. Notably, it exhibits higher selectivity for hCA VII due to specific polar and hydrophobic interactions in its active site. The flexibility of the linker and tail length plays a crucial role in determining inhibition selectivity .
Anticancer Activity
Derivatives of this compound have been evaluated for their cytotoxic effects. Some analogues demonstrated promising activity against tumor cell lines, with IC50 values ranging from 15.6 to 41.8 µM. Further exploration of its anticancer potential is warranted .
Acetylcholinesterase (AChE) Binding
Compound 5 has been studied as a potential AChE binder. Calculated binding energy suggests that it could serve as a starting point for developing AChE inhibitors .
Other Biological Activities
While more research is needed, derivatives of this compound have shown varying degrees of cytotoxicity. Specific analogues exhibit notable activity, making them interesting candidates for further investigation .
Orientations Futures
The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . The 1,2,4-triazole derivatives, including this compound, could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit human carbonic anhydrases (hcas), which are zinc-containing enzymes . These enzymes catalyze a very simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions .
Mode of Action
Similar compounds have been shown to interact with their targets through a higher number of polar and hydrophobic interactions in the active site of hca vii compared to hca ii . The conformational flexibility of the linker and the tail length are fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .
Biochemical Pathways
Hca vii, a potential target of similar compounds, is known to play a role in neuronal excitation, establishing a gabaergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of hco3− ions through gabaa receptors .
Result of Action
Similar compounds have been found to inhibit hcas, potentially affecting processes such as the reversible hydration of carbon dioxide to bicarbonate and proton ions .
Propriétés
IUPAC Name |
5-[(4-benzhydrylpiperazin-1-yl)-(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2S/c32-25-24(34-26-27-18-28-31(25)26)23(21-12-7-17-33-21)30-15-13-29(14-16-30)22(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-12,17-18,22-23,32H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POXMPAGVAMHLHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CO4)C5=C(N6C(=NC=N6)S5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Benzhydrylpiperazin-1-yl)-(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.